molecular formula C12H13NO3 B1386498 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid CAS No. 1086375-47-4

7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B1386498
CAS No.: 1086375-47-4
M. Wt: 219.24 g/mol
InChI Key: PYYSGVZPNGPKGD-UHFFFAOYSA-N
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Description

7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is a heterocyclic organic compound It is characterized by a quinoline core structure with a carboxylic acid functional group at the third position and a ketone group at the fifth position

Biochemical Analysis

Biochemical Properties

7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with hydrazine, leading to the formation of fused heterocyclic compounds . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the compound’s reactivity and stability in biochemical environments.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with hydrazine results in the formation of pyridazine rings, which can influence the activity of enzymes involved in these reactions . Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound can form stable crystalline structures, which may affect its reactivity and interactions with biomolecules over extended periods . Additionally, long-term exposure to the compound in in vitro or in vivo studies may reveal its potential for inducing chronic changes in cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s interaction with hydrazine, for example, leads to the formation of pyridazine rings, which are important intermediates in certain metabolic reactions . These interactions can influence the overall metabolic flux and the levels of specific metabolites within the cell.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with hydrazine can lead to the formation of stable crystalline structures within certain cellular compartments . These localized interactions can influence the compound’s reactivity and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This reaction typically requires specific conditions, such as heating and the presence of a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the ketone group to form alcohols.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride for esterification or amines for amidation are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is investigated for its potential use in material science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid: Similar in structure but with the carboxylic acid group at the fourth position.

    5-Oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4-H-chromene: A related compound with a chromene core structure.

Uniqueness

7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-12(2)4-9-8(10(14)5-12)3-7(6-13-9)11(15)16/h3,6H,4-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYSGVZPNGPKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=N2)C(=O)O)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301170976
Record name 5,6,7,8-Tetrahydro-7,7-dimethyl-5-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086375-47-4
Record name 5,6,7,8-Tetrahydro-7,7-dimethyl-5-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086375-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-7,7-dimethyl-5-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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